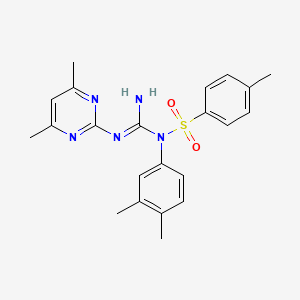

N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide

Description

N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methyl group, a carbamimidoyl bridge, and two aromatic moieties: a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidin-2-yl group. Its synthesis typically involves multi-step reactions, including sulfonylation and carbamimidoylation, as seen in analogous compounds (e.g., sulfathiazole derivatives) .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-14-6-10-20(11-7-14)30(28,29)27(19-9-8-15(2)16(3)12-19)21(23)26-22-24-17(4)13-18(5)25-22/h6-13H,1-5H3,(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWGHAOECINOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)C)C(=NC3=NC(=CC(=N3)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)C)/C(=N/C3=NC(=CC(=N3)C)C)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5S |

| Molecular Weight | 269.35 g/mol |

| LogP | 3.589 |

| Polar Surface Area | 56.163 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Pharmacological Effects

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide exhibit various biological activities, including:

- Anticancer Activity : Some studies have shown that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value of 12 µM .

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial metabolism and proliferation.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Compounds may alter ROS levels within cells, contributing to their anticancer effects.

Case Studies

- Anticancer Study : A study conducted on a derivative of N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide showed promising results in inhibiting the proliferation of human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : In vitro tests demonstrated that similar compounds exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

Applications De Recherche Scientifique

The compound N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article will explore its scientific applications, biological activity, and relevant case studies.

Basic Information

- Molecular Formula : C15H19N5O2S

- Molecular Weight : 319.41 g/mol

- CAS Number : Not specified in the search results.

Anticancer Activity

Research indicates that compounds with similar structures to N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide exhibit significant anticancer properties. This is primarily due to their ability to inhibit key proteins involved in tumor growth and survival pathways.

Case Study: MDM2 Inhibition

A related compound has demonstrated potent inhibitory effects on the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. In vitro studies showed that this inhibition led to increased apoptosis in cancer cells, suggesting that similar mechanisms may be applicable to the compound .

Antimicrobial Properties

Sulfonamide derivatives are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. The structural components of N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide may provide insights into its potential efficacy against various bacterial strains.

Case Study: Antibacterial Activity

In studies involving sulfonamide derivatives, compounds have shown activity against resistant strains of bacteria such as Staphylococcus aureus. This suggests that further research into the specific antibacterial properties of the compound could yield valuable therapeutic options.

Potential for Drug Development

Given its structural complexity and biological activity, this compound may serve as a lead structure for the development of new pharmaceuticals targeting cancer and infectious diseases. The optimization of its pharmacokinetic properties could enhance its bioavailability and therapeutic index.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic rings, heterocyclic cores, or bridging groups. Below is a comparative analysis based on molecular features, physicochemical properties, and research findings:

Table 1: Structural and Functional Comparison

Key Observations

Methyl groups on the pyrimidine ring (as in the target compound and ) improve hydrophobic interactions, whereas chlorine in introduces stronger dipole moments.

Bridging Groups :

- The carbamimidoyl bridge in the target compound and provides conformational rigidity, favoring stable molecular interactions. In contrast, the pentanamide chain in introduces flexibility, reducing packing efficiency in crystals .

Research Findings and Data

Table 2: Elemental Analysis Comparison

| Compound | % C | % H | % N | % S |

|---|---|---|---|---|

| Target Compound (Theoretical) | 63.51 | 5.94 | 14.25 | 6.52 |

| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | 58.41 | 4.70 | 14.19 | 6.50 |

- The higher carbon and hydrogen content in the target compound aligns with its additional methyl groups.

Crystallographic Insights :

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.